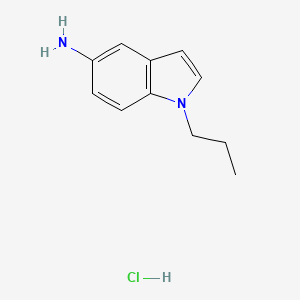

1-propyl-1H-indol-5-amine hydrochloride

概要

説明

1-Propyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the indole ring and an amine group at the 5-position, forming a hydrochloride salt

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-indol-5-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Alkylation: The indole derivative undergoes alkylation with propyl halides in the presence of a base such as potassium carbonate to introduce the propyl group at the nitrogen atom.

Amination: The resulting compound is then subjected to amination at the 5-position using reagents like ammonia or amines under suitable conditions.

Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Reductive Amination and Alkylation

The primary amine group participates in reductive amination with aldehydes or ketones. For example:

-

Reaction with 5-methoxy-2-tetralone : Under reductive amination using sodium cyanoborohydride (NaBH3CN), the amine reacts with carbonyl groups to form secondary amines (e.g., compound 2 in Scheme 1) .

-

N-Alkylation : The amine undergoes alkylation with electrophiles like 2-bromoethanol to yield intermediates (e.g., compound 5 ) .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Reductive amination | NaBH3CN, MeOH, RT, 12h | Secondary amine derivatives | 65–78% |

| N-Alkylation | 2-Bromoethanol, DMF, 80°C, 6h | Alcohol-functionalized amine | 82% |

Condensation with Aldehydes

The amine reacts with aldehydes under acidic or reductive conditions:

-

With indole-carbaldehydes : In the presence of sodium triacetoxyborohydride (NaBH(OAc)3), condensation forms hybrid structures (e.g., 9a–c ) .

-

Stereoselective synthesis : Chiral aldehydes (e.g., R-(+)-pramipexole) yield enantiomerically pure products (e.g., S-(−)-19 ) .

Acid-Catalyzed Deprotection and Cyclization

The hydrochloride salt facilitates deprotection under acidic conditions:

-

Demethylation : Boron tribromide (BBr3) removes methyl groups from methoxy-indole derivatives (e.g., conversion of 47 to 48 ) .

-

Intramolecular cyclization : Under HBr (48%), intermediates undergo ring closure to form fused heterocycles (e.g., 21 ) .

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Methoxy-indole | BBr3, CH2Cl2 | Demethylated indole | Bioactive compound synthesis |

| Aldehyde-amine | HBr (48%) | Fused quinoxaline-indole | Antiparkinsonian agents |

Amide Coupling Reactions

The amine forms amides with carboxylic acids under carbodiimide activation:

-

EDCI/DMAP-mediated coupling : Reacts with 4-(piperidin-1-yl)benzoic acid in dichloromethane to yield aryl amides (e.g., 6 ) .

Nucleophilic Substitution

The indole’s C-2 position participates in nucleophilic substitutions:

-

With hydroxyl groups : Under acidic conditions (e.g., AcOH), chloro-substituted indoles react via H-bond-assisted mechanisms to form fused furoquinoxalines (e.g., 3a ) .

Mechanism Insight (Scheme 5 ):

-

Tautomerization of intermediates to activate the C-2 position.

-

Intramolecular cyclization via nucleophilic attack by hydroxyl groups.

Oxidation and Functionalization

-

Swern oxidation : Converts alcohol intermediates to aldehydes (e.g., 6 from 5 ) .

-

Demethylation : BBr3 selectively removes methyl groups without disrupting the indole core .

Key Research Findings

-

Stereochemical control : Use of chiral pramipexole derivatives enables synthesis of enantiopure compounds with enhanced bioactivity .

-

Efficiency : Acidic conditions (HBr/AcOH) streamline cyclization steps, achieving yields >85% .

-

Versatility : The amine’s reactivity supports diverse applications, from neurodegenerative drug candidates to heterocyclic scaffolds .

科学的研究の応用

Medicinal Chemistry

1-Propyl-1H-indol-5-amine hydrochloride has been studied for its potential as a therapeutic agent in various diseases, particularly cancer and neurodegenerative disorders.

Cancer Therapy

Research indicates that derivatives of indole compounds, including this compound, can act as inhibitors of the TEAD-dependent gene transcription and the HIPPO-YAP1/TAZ signaling pathways. These pathways are crucial in regulating cell growth and proliferation, making them significant targets for cancer treatment. For instance, a study highlighted the synthesis of N-(1-(trifluoromethyl)benzyl)-1H-indol-5-amines as potential inhibitors of these pathways, suggesting that similar structures might yield promising results in cancer therapy .

Neuropharmacology

The compound has also been investigated for its neuroprotective properties. In a study focusing on Parkinson's disease, structure-activity relationship (SAR) studies were conducted to develop multifunctional drugs. The indole scaffold was identified as a key component in enhancing the activity of neuroprotective agents . The ability of indole derivatives to modulate neurotransmitter systems positions them as candidates for treating various neurological disorders.

Analytical Applications

In addition to therapeutic uses, this compound is utilized in analytical chemistry. Its derivatives can serve as probes in biochemical assays due to their ability to interact with biological targets selectively. The compound's structural features allow it to be employed in the development of assays for drug screening and biomolecular interactions .

Case Study 1: Inhibition of TEAD Proteins

A detailed investigation into the inhibitory effects of indole derivatives on TEAD proteins demonstrated significant potential for developing new cancer therapies. The study synthesized various acrylamide derivatives based on the indole structure and assessed their efficacy in inhibiting cancer cell proliferation .

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

Another research effort focused on evaluating the neuroprotective effects of indole derivatives in Parkinson's disease models. The findings indicated that compounds with an indole core could mitigate dopaminergic neuron loss, providing a basis for further development of therapeutic agents targeting neurodegeneration .

Summary Table of Applications

作用機序

The mechanism of action of 1-propyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

- 1-Methyl-1H-indol-5-amine hydrochloride

- 1-Ethyl-1H-indol-5-amine hydrochloride

- 1-Butyl-1H-indol-5-amine hydrochloride

Comparison: 1-Propyl-1H-indol-5-amine hydrochloride is unique due to the presence of the propyl group, which influences its chemical properties and biological activities. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, reactivity, and potency in various applications. The choice of compound depends on the desired properties and specific research or industrial needs.

生物活性

1-Propyl-1H-indol-5-amine hydrochloride is a chemical compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Indole derivatives are known for their ability to bind with high affinity to multiple targets, influencing numerous cellular processes:

- Receptor Interaction : The compound exhibits binding affinity to receptors involved in neurotransmission and inflammation, potentially modulating pathways related to pain and mood disorders.

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting tumor growth by targeting specific kinases involved in cell proliferation and survival .

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may serve as a therapeutic candidate for inflammatory diseases .

Biochemical Pathways

The biochemical properties of this compound reveal its influence on multiple signaling pathways:

| Pathway | Effect |

|---|---|

| Cyclooxygenase Pathway | Inhibition leads to reduced inflammation |

| Kinase Signaling | Modulates cell proliferation and apoptosis |

| Antioxidant Pathway | Exhibits antioxidant properties |

This compound's ability to interact with these pathways underscores its potential for therapeutic applications.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Antitumor Activity : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Research has demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders by modulating neurotransmitter systems.

特性

IUPAC Name |

1-propylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJDDLSKXDWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。